molecular formula C10H12ClNO B13849591 2-Chloro-2',6'-dimethyl-d6-acetanilide

2-Chloro-2',6'-dimethyl-d6-acetanilide

Cat. No.: B13849591
M. Wt: 203.70 g/mol
InChI Key: FPQQSNUTBWFFLB-WFGJKAKNSA-N
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Description

2-Chloro-2’,6’-dimethyl-d6-acetanilide is a deuterated analogue of 2-Chloro-2’,6’-dimethylacetanilide. It is a stable isotope-labeled compound used in various research applications. The molecular formula of 2-Chloro-2’,6’-dimethyl-d6-acetanilide is C10H6D6ClNO, and it has a molecular weight of 203.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,6’-dimethyl-d6-acetanilide typically involves the chlorination of 2,6-dimethylaniline followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and acetylating agents like acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for 2-Chloro-2’,6’-dimethyl-d6-acetanilide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,6’-dimethyl-d6-acetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2’,6’-dimethyl-d6-acetanilide is unique due to its deuterated nature, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

203.70 g/mol

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloroacetamide

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)/i1D3,2D3

InChI Key

FPQQSNUTBWFFLB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CCl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCl

Origin of Product

United States

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